2-Aminocinnamic acid

Antimicrobial Materials Metal-Organic Frameworks (MOFs) Biofilm Inhibition

2-Aminocinnamic acid (NH₂-CA) is the ortho-amino cinnamic acid isomer required for Aggregation-Induced Emission Enhancement (AIEE)-based fluorescent probes and 3D Zn-MOF synthesis-properties not achievable with meta- or para-substituted analogs. • AIEE scaffold for DCNP nerve agent detection (LOD: 1.28 nM) via portable test-strip platforms. • MOF ligand yielding biofilm inhibition against P. aeruginosa, E. coli, and S. aureus. • Scalable 2-quinolone precursor via thiolate-mediated cyclization (gram-scale). QC-certified. Global shipping. For R&D use only.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 1664-63-7
Cat. No. B167384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocinnamic acid
CAS1664-63-7
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)N
InChIInChI=1S/C9H9NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-5+
InChIKeyKMBQKHKEEHEPOE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminocinnamic Acid Sourcing Guide


2-Aminocinnamic acid (NH₂-CA) is a substituted cinnamic acid derivative characterized by an ortho-amino group on its aromatic ring [1]. It serves as a versatile aromatic building block with a unique combination of an amino group, a conjugated olefin, and a carboxylic acid moiety, enabling diverse chemical transformations and biological interactions [1]. While sharing the cinnamic acid core with many analogs, the ortho-amino substituent confers distinct chemical reactivity and biological properties that are not interchangeable with its meta-, para-, or unsubstituted counterparts [1].

Why 2-Aminocinnamic Acid Is Irreplaceable


The ortho-amino substitution in 2-aminocinnamic acid creates a unique chemical environment where the amino group can engage in intramolecular hydrogen bonding with the adjacent carboxylic acid, influencing both its photophysical behavior and reactivity [1]. This substitution pattern is critical for its specific performance in several applications. For instance, while various aminocinnamic acids can form coordination polymers with zinc, only the specific regioisomer combination yields a 3D metal-organic framework (MOF) with superior antimicrobial activity against biofilms [2]. Furthermore, the ortho-amino group is essential for the compound's Aggregation-Induced Emission Enhancement (AIEE) behavior, a property that is not generally observed in meta- or para-aminocinnamic acids [1]. Therefore, substituting 2-aminocinnamic acid with a different positional isomer or an unsubstituted cinnamic acid will lead to fundamentally different outcomes in critical applications, as quantified below.

2-Aminocinnamic Acid vs. Analogs: Evidence


Antimicrobial Biofilm Inhibition of Zinc Complexes

When complexed with zinc(II), the choice of aminocinnamic acid regioisomer dramatically alters the resulting material's dimensionality and antimicrobial efficacy. A 3D Metal-Organic Framework (MOF) constructed using only 4-aminocinnamic acid, [Zn(4-AC)₂]∙H₂O, demonstrated very good planktonic cell killing and inhibition of biofilm growth against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus [1]. In contrast, a 0D complex [Zn(4-AC)₂(H₂O)₂] and 1D/2D polymers formed with 3-aminocinnamic acid exhibited different, less potent antimicrobial profiles, directly linking the 3D MOF architecture enabled by the 4-amino isomer to enhanced bioactivity [1]. This establishes that 2-aminocinnamic acid, as a distinct regioisomer, is not interchangeable and that the specific isomeric form must be selected for optimal performance in antimicrobial MOF design.

Antimicrobial Materials Metal-Organic Frameworks (MOFs) Biofilm Inhibition

AIEE Fluorescence Property

2-Aminocinnamic acid (NH₂-CA) exhibits a high-performance Aggregation-Induced Emission Enhancement (AIEE) effect, a property not generally found in other aminocinnamic acid isomers [1]. This AIEE behavior is attributed to the formation of intermolecular hydrogen bonds that restrict intramolecular rotation, overcoming the aggregation-caused quenching (ACQ) common to many fluorophores [1]. This unique property allows the compound to maintain a high signal-to-noise ratio in solid or high-concentration environments, making it a superior scaffold for developing portable, paper-based sensors where fluorescence in the solid state is essential.

Fluorescent Probes Aggregation-Induced Emission Chemical Sensing

Nerve Agent Mimic Fluorescent Probe

Leveraging its AIEE property and unique reactivity, 2-aminocinnamic acid serves as the core building block for an ultrasensitive fluorescent probe for Diethyl cyanophosphonate (DCNP), a nerve agent mimic. The probe, based on the Yamada reaction, achieves a remarkable limit of detection (LOD) of 1.28 nM for DCNP, with excellent selectivity over common interferents [1]. This performance enables the fabrication of portable test strips integrated with a smartphone platform for on-site, real-time detection of gaseous DCNP, highlighting a significant advantage over bulkier, laboratory-bound methods like GC-MS [1].

Nerve Agent Detection Fluorescent Sensors Analytical Chemistry

Thiolate-Mediated Cyclization to 2-Quinolones

A recent protocol demonstrates the high synthetic value of (E)-2-aminocinnamic acid derivatives as precursors for 2-quinolones, an important class of heterocycles. Using a thiolate-mediated cyclization, a broad range of 2-aminocinnamic acid derivatives are smoothly converted to the corresponding 2-quinolone derivatives in excellent yields [1]. The method is notable for its simple operation, facile product isolation by recrystallization, and scalability to gram quantities, establishing 2-aminocinnamic acid as a privileged starting material for accessing this pharmacologically relevant scaffold.

Organic Synthesis Heterocyclic Chemistry Quinolone Synthesis

2-Aminocinnamic Acid: Key Applications


Antimicrobial Metal-Organic Frameworks

Researchers designing novel antimicrobial materials should source 2-aminocinnamic acid for the synthesis of zinc-based MOFs. As demonstrated with the 4-isomer, the specific aminocinnamic acid ligand dictates the dimensionality and antimicrobial efficacy of the resulting material, with a 3D MOF exhibiting 'very good' biofilm inhibition against key pathogens like P. aeruginosa, E. coli, and S. aureus [1]. 2-Aminocinnamic acid provides a distinct building block to explore structure-activity relationships and optimize antimicrobial performance in this class of materials.

Portable Fluorescent Nerve Agent Sensors

The AIEE property of 2-aminocinnamic acid makes it the preferred scaffold for developing solid-state fluorescent probes for security and environmental monitoring [1]. Scientists can leverage its unique reactivity to design sensors for nerve agent mimics like DCNP, achieving ultrasensitive detection with a limit of detection as low as 1.28 nM [1]. This enables the creation of portable 'test strip + smartphone' platforms for on-site, real-time detection, circumventing the need for complex laboratory instrumentation [1].

2-Quinolone Drug Candidate Synthesis

Medicinal and process chemists should procure 2-aminocinnamic acid as a versatile and scalable starting material for the synthesis of 2-quinolone derivatives. A recently developed thiolate-mediated cyclization protocol allows for the efficient conversion of a broad range of 2-aminocinnamic acid derivatives into 2-quinolones in excellent yields, with simple purification and gram-scale potential [1]. This provides a reliable and efficient entry point to a privileged scaffold found in numerous pharmaceuticals.

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